N-[cyclobutyl-(4-fluorophenyl)methyl]-3-(furan-3-yl)propanamide
Description
N-[cyclobutyl-(4-fluorophenyl)methyl]-3-(furan-3-yl)propanamide is an organic compound characterized by a complex structure that includes a cyclobutyl group, a fluorophenyl group, and a furan ring
Properties
IUPAC Name |
N-[cyclobutyl-(4-fluorophenyl)methyl]-3-(furan-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c19-16-7-5-15(6-8-16)18(14-2-1-3-14)20-17(21)9-4-13-10-11-22-12-13/h5-8,10-12,14,18H,1-4,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYLZIPMPXLDKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=C(C=C2)F)NC(=O)CCC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyclobutyl-(4-fluorophenyl)methyl]-3-(furan-3-yl)propanamide typically involves multiple steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is usually introduced via electrophilic aromatic substitution reactions, where a fluorine atom is added to a phenyl ring.
Attachment of the Furan Ring: The furan ring can be incorporated through various methods, including Diels-Alder reactions or direct furan synthesis from suitable precursors.
Amide Formation: The final step involves the formation of the amide bond, typically achieved through condensation reactions between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Furanones or other oxidized furan derivatives.
Reduction: Amines or reduced amide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-[cyclobutyl-(4-fluorophenyl)methyl]-3-(furan-3-yl)propanamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential bioactivity. The presence of the fluorophenyl group suggests possible interactions with biological targets, which could be explored for drug development.
Medicine
The compound’s structure hints at potential pharmacological properties. It could be studied for its effects on various biological pathways, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound might be used in the production of advanced materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-[cyclobutyl-(4-fluorophenyl)methyl]-3-(furan-3-yl)propanamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity to certain molecular targets, while the furan ring might participate in π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
N-[cyclobutyl-(4-chlorophenyl)methyl]-3-(furan-3-yl)propanamide: Similar structure but with a chlorine atom instead of fluorine.
N-[cyclobutyl-(4-methylphenyl)methyl]-3-(furan-3-yl)propanamide: Contains a methyl group instead of fluorine.
N-[cyclobutyl-(4-nitrophenyl)methyl]-3-(furan-3-yl)propanamide: Features a nitro group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in N-[cyclobutyl-(4-fluorophenyl)methyl]-3-(furan-3-yl)propanamide imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
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